

Biological activity of CG428 in cancer cell lines

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An In-Depth Technical Guide to the Biological Activity of CG428 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of **CG428**, a first-in-class, potent, and selective degrader of Tropomyosin Receptor Kinase (TRK). **CG428** functions as a Proteolysis Targeting Chimera (PROTAC), offering a novel therapeutic modality for cancers driven by oncogenic TRK fusion proteins.

Core Mechanism of Action

CG428 is a heterobifunctional small molecule designed to induce the targeted degradation of TRK proteins via the ubiquitin-proteasome system.[1][2] It operates by hijacking the cell's natural protein disposal machinery. The molecule consists of two active moieties connected by a chemical linker:

- A TRK-binding moiety: This ligand is based on a pan-TRK kinase inhibitor (GNF-8625) that binds to the intracellular kinase domain of TRK proteins.[3][4]
- An E3 Ligase-recruiting moiety: This ligand is a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5]

The mechanism of action unfolds in a catalytic cycle:

 Ternary Complex Formation: CG428 simultaneously binds to both the TRK protein and the CRBN E3 ligase, forming a transient ternary complex (TRK-CG428-CRBN).[1][6]

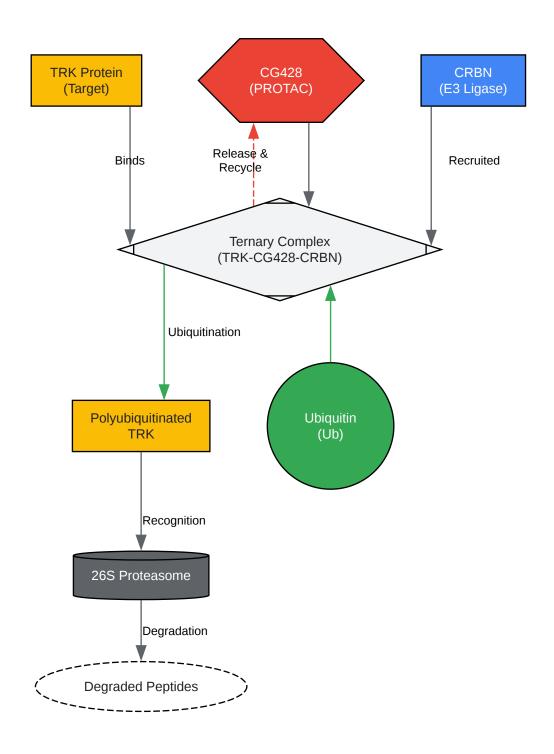
Foundational & Exploratory





- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the TRK protein with a polyubiquitin chain.[2]
- Proteasomal Degradation: The polyubiquitinated TRK protein is recognized and subsequently degraded by the 26S proteasome.
- Recycling: **CG428** is then released and can initiate another cycle of degradation, allowing it to act at sub-stoichiometric concentrations.[1][6]





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Caption: Catalytic cycle of CG428-mediated TRK protein degradation.

Biological Activity & Quantitative Data



The primary biological activity of **CG428** has been characterized in the KM12 human colorectal carcinoma cell line.[7][8] This cell line is a key model as it endogenously expresses the TPM3-TRKA oncogenic fusion protein, a constitutively active kinase that drives cancer cell proliferation.[7][9]

Potency of Protein Degradation and Pathway Inhibition

CG428 induces potent and rapid degradation of the TPM3-TRKA fusion protein and inhibits its downstream signaling. The key downstream event affected is the phosphorylation of Phospholipase C gamma 1 (PLCy1), a critical step in the TRK signaling cascade.[3][10]

Parameter	Cell Line	Target	Value	Reference
DC ₅₀ (Degradation)	KM12 (colorectal)	TPM3-TRKA Fusion	0.36 nM	[3]
DC ₅₀ (Degradation)	HEL (erythroleukemia)	Wild-Type TRKA	2.23 nM	[3]
IC50 (Inhibition)	KM12 (colorectal)	p-PLCy1 (Tyr783)	0.33 nM	[3]

- DC₅₀ (Degradation Concentration 50): The concentration of **CG428** required to degrade 50% of the target protein.
- IC₅₀ (Inhibitory Concentration 50): The concentration of CG428 required to inhibit 50% of the downstream signaling event (PLCy1 phosphorylation).

Anti-proliferative Activity

By degrading the primary oncogenic driver, **CG428** effectively inhibits the growth of cancer cells dependent on TRK signaling. Its potency is significantly higher than that of the parent TRK kinase inhibitor from which its binding moiety was derived.[3][11]

Parameter	Cell Line	Value	Reference
IC50 (Cell Growth)	KM12 (colorectal)	2.9 nM	[3]



TRK Signaling and Point of Intervention

NTRK gene fusions lead to the expression of chimeric TRK proteins that are constitutively active, meaning they signal continuously without the need for their natural ligand, nerve growth factor (NGF).[7] This aberrant signaling activates downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. **CG428** intervenes at the very top of this cascade by eliminating the TRK fusion protein itself, thereby shutting down all downstream signaling.

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References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Development of PROTACs for targeted degradation of oncogenic TRK fusions PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The TPM3-NTRK1 rearrangement is a recurring event in colorectal carcinoma and is associated with tumor sensitivity to TRKA kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 9. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]



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